N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a phenyl group and an acetamide moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-17-10-8-15(12-18(17)30-2)22-20(27)13-25-21(28)26-19(24-25)11-9-16(23-26)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFNPVOUFLPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolopyridazine coreThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Table 1: Representative Synthetic Steps
Triazolo-Pyridazine Core
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Electrophilic Substitution : The electron-rich triazole ring undergoes halogenation (e.g., bromination at C-5) using N-bromosuccinimide (NBS) in acetonitrile .
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Oxidation : The 3-oxo group participates in redox reactions; treatment with H₂O₂/Fe²⁺ generates hydroxylated derivatives.
Acetamide Group
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to yield carboxylic acid derivatives .
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Nucleophilic Displacement : Thiols (e.g., cyclohexanethiol) displace the acetamide sulfur under Mitsunobu conditions (DIAD, PPh₃) .
Aromatic Substituents
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Demethylation : The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂ to form catechol derivatives .
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position of the phenyl ring.
Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in cleavage of the triazole ring, forming pyridazine-3-one and acetamide fragments.
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Thermal Decomposition : At >200°C, the compound decomposes into CO, NH₃, and aromatic hydrocarbons, as confirmed by TGA-MS.
Key Research Findings
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. .
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt critical cellular processes, leading to the death of pathogenic organisms or cancer cells. Additionally, the compound can interfere with DNA replication and repair mechanisms, further contributing to its biological effects .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can be compared with other triazolopyridazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine:
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial and antifungal activities.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
This compound features a complex structure comprising a triazolo-pyridazine scaffold, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
- Anticancer Activity : Research indicates that compounds with triazolo-pyridazine scaffolds exhibit potent anticancer properties. For instance, derivatives have shown significant growth inhibition against multiple cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (A549), and prostate cancer (PC-3) with growth inhibition percentages ranging from 58% to 81% across different cell lines .
- Antiangiogenic Properties : A study highlighted the antiangiogenic potential of similar pyridazine derivatives, suggesting that this compound may inhibit angiogenesis through modulation of vascular endothelial growth factor (VEGF) pathways .
- Antimicrobial Activity : The triazole ring system has been associated with antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound's ability to interfere with cell cycle progression is a critical factor in its anticancer activity. It targets specific signaling pathways involved in cell division and apoptosis.
- Modulation of Enzymatic Activity : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in tumor growth and metastasis.
Case Studies
Several case studies illustrate the compound's efficacy:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines at micromolar concentrations. For example, the IC50 values ranged from 5 to 15 µM for different cancer types .
- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to controls .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
